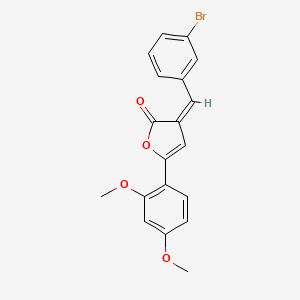
3-(3-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone, also known as BBDF, is a synthetic compound that has been widely studied for its potential applications in scientific research. BBDF is a furanone derivative that has been synthesized through various methods, including the Claisen-Schmidt condensation reaction and the Suzuki-Miyaura coupling reaction.
科学的研究の応用
3-(3-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been widely studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. This compound has also been shown to have anti-inflammatory and anti-bacterial properties.
作用機序
The mechanism of action of 3-(3-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is not fully understood, but studies have suggested that it exerts its anti-cancer activity by targeting various signaling pathways involved in cell proliferation and apoptosis. This compound has been shown to activate the p53 pathway, which is involved in regulating cell growth and apoptosis. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in regulating cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial activity. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been shown to have antibacterial activity against various bacterial strains.
実験室実験の利点と制限
One advantage of using 3-(3-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in lab experiments is its potential anti-cancer activity, which makes it a promising compound for cancer research. This compound has also been shown to have anti-inflammatory and anti-bacterial properties, which could be useful in studying these conditions. However, one limitation of using this compound in lab experiments is its limited solubility in water, which could affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 3-(3-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone. One area of research could be to further investigate its mechanism of action and identify the specific signaling pathways involved in its anti-cancer activity. Another direction could be to explore the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, future studies could investigate the potential use of this compound in other disease conditions, such as inflammation and bacterial infections.
合成法
3-(3-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst. In this reaction, 3-bromobenzaldehyde is reacted with 2,4-dimethoxyacetophenone in the presence of a base catalyst such as sodium hydroxide to form this compound. Another method of synthesizing this compound is through the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
特性
IUPAC Name |
(3Z)-3-[(3-bromophenyl)methylidene]-5-(2,4-dimethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-22-15-6-7-16(17(11-15)23-2)18-10-13(19(21)24-18)8-12-4-3-5-14(20)9-12/h3-11H,1-2H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKPRXXZCOTHMJ-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC(=CC=C3)Br)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC(=CC=C3)Br)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[1,1-cyclohexanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(4-morpholinyl)acetamide]](/img/structure/B5015103.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-2-thiophenecarboxamide](/img/structure/B5015108.png)
![10-bromo-3-(methylthio)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5015115.png)
![2-(4-chlorophenoxy)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5015129.png)
![1-benzyl-5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5015136.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5015144.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5015158.png)
![1-benzyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5015169.png)

![N-[(1-acetyl-4-piperidinyl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5015201.png)
![N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5015204.png)
![3-(4-chlorophenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5015210.png)
![(1-methyl-3-phenylpropyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5015216.png)